molecular formula C6H6BrNS B1521720 2-Bromo-5-cyclopropylthiazole CAS No. 1159815-90-3

2-Bromo-5-cyclopropylthiazole

Cat. No. B1521720
M. Wt: 204.09 g/mol
InChI Key: BZBIQBNTBZVRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyclopropylthiazole is a thiazole compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 . It is a member of the azole heterocycles, which also include imidazoles and oxazoles .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-cyclopropylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

2-Bromo-5-cyclopropylthiazole is a compound with a molecular weight of 204.09 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activities

2-Bromo-5-cyclopropylthiazole serves as a key intermediate in the synthesis of various thiazole derivatives with potential biological activities. For instance, a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized through a reaction involving 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. These derivatives were evaluated for their antioxidant properties using DPPH and ABTS assays, where some compounds exhibited significant antioxidant activity, highlighting the potential of 2-bromo-5-cyclopropylthiazole derivatives in developing new antioxidant agents Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016.

Novel Anti-Inflammatory Compounds

The thiazole moiety, similar to the one found in 2-bromo-5-cyclopropylthiazole, has been identified as a new scaffold for selective ligands of the cyclooxygenase-2 (COX-2) enzyme. Derivatives synthesized from 2-bromophenyl benzoxazoles, closely related to 2-bromo-5-cyclopropylthiazole structures, showed significant selectivity and inhibition of COX-2. These findings suggest the potential of thiazole derivatives in developing new anti-inflammatory drugs Seth et al., 2014.

Anticancer Activity

2-Aminothiazole derivatives, which can be synthesized from compounds like 2-bromo-5-cyclopropylthiazole, have shown promising results as anticancer agents. A particular focus has been on their inhibition of the prion protein, which is implicated in several neurodegenerative diseases. Studies have indicated that these derivatives can achieve high brain concentrations, suggesting their potential utility in treating prion diseases and possibly other cancers Gallardo-Godoy et al., 2011.

Chemical Synthesis and Rearrangements

The compound has been involved in studies related to cyclopropyliminium rearrangements, where 2-cyclopropylthiazole derivatives undergo transformations to form fused heterocycles. This research is crucial for understanding the chemical behavior of cyclopropyl groups in thiazoles and can lead to the discovery of new synthetic pathways and compounds Tomilov et al., 2013.

Safety And Hazards

The safety data sheet for 2-Bromo-5-cyclopropylthiazole suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist should be avoided . It is not intended for human or veterinary use, but for research use only.

properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBIQBNTBZVRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyclopropylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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